2-chloro-7-fluoroquinoline-4-carbonyl chloride
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Overview
Description
2-chloro-7-fluoroquinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C10H4Cl2FNO and a molecular weight of 244.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-fluoroquinoline-4-carbonyl chloride typically involves the chlorination and fluorination of quinoline derivatives. One common method is the reaction of 2-chloro-7-fluoroquinoline with thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive chlorinating agents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the quinoline ring can be modified under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Substituted Quinoline Derivatives: Depending on the nucleophile used in substitution reactions.
Coupled Products: From Suzuki-Miyaura reactions, leading to complex organic molecules.
Scientific Research Applications
Chemistry: 2-chloro-7-fluoroquinoline-4-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Fluorinated quinoline derivatives have shown significant biological activity, including antibacterial, antineoplastic, and antiviral properties . This compound can be a precursor for the synthesis of such biologically active molecules.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-7-fluoroquinoline-4-carbonyl chloride largely depends on its application. In biological systems, fluorinated quinolines can inhibit various enzymes and interfere with DNA synthesis . The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
4-chloro-7-fluoroquinoline: Lacks the carbonyl chloride group but shares similar reactivity due to the presence of chlorine and fluorine atoms.
2-chloroquinoline-4-carbonyl chloride: Similar structure but without the fluorine atom.
7-fluoroquinoline-4-carbonyl chloride: Similar structure but without the chlorine atom.
Uniqueness: The combination of both chlorine and fluorine atoms in the quinoline ring, along with the carbonyl chloride group, makes 2-chloro-7-fluoroquinoline-4-carbonyl chloride unique. This unique structure imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
2731007-96-6 |
---|---|
Molecular Formula |
C10H4Cl2FNO |
Molecular Weight |
244 |
Purity |
95 |
Origin of Product |
United States |
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